molecular formula C34H59ClN2O5 B1683731 1-Ethyl-2-((N-(((5-(octadecyloxy)tetrahydrofuran-3-yl)methoxy)carbonyl)acetamido)methyl)pyridin-1-ium chloride CAS No. 138060-13-6

1-Ethyl-2-((N-(((5-(octadecyloxy)tetrahydrofuran-3-yl)methoxy)carbonyl)acetamido)methyl)pyridin-1-ium chloride

Cat. No.: B1683731
CAS No.: 138060-13-6
M. Wt: 611.3 g/mol
InChI Key: KFNNWINXWGVOQN-UHFFFAOYSA-M
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Description

This compound is a cationic pyridinium derivative with a complex hybrid structure combining a tetrahydrofuran (THF) moiety, an octadecyloxy (C18) alkyl chain, and an acetamido-methyl functional group. Its structural complexity necessitates advanced crystallographic validation tools, such as those described in the SHELX system , to confirm stereochemistry and packing behavior. The presence of a tetrahydrofuran ring and a quaternary ammonium group aligns it with amphiphilic compounds used in membrane permeability studies or catalytic systems .

Properties

IUPAC Name

(5-octadecoxyoxolan-3-yl)methyl N-acetyl-N-[(1-ethylpyridin-1-ium-2-yl)methyl]carbamate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H59N2O5.ClH/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-39-33-26-31(28-40-33)29-41-34(38)36(30(3)37)27-32-23-20-21-24-35(32)5-2;/h20-21,23-24,31,33H,4-19,22,25-29H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNNWINXWGVOQN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1CC(CO1)COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H59ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929971
Record name 2-{[Acetyl({[5-(octadecyloxy)oxolan-3-yl]methoxy}carbonyl)amino]methyl}-1-ethylpyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138060-13-6
Record name UR 11353
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138060136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[Acetyl({[5-(octadecyloxy)oxolan-3-yl]methoxy}carbonyl)amino]methyl}-1-ethylpyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of UR-11353 involves several steps, starting with the preparation of 4-substituted 2-alkoxytetrahydrofuran derivatives. These derivatives are then further modified to introduce the necessary functional groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial production methods for UR-11353 are not well-documented, as the compound’s development was discontinued before it reached commercial production. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply.

Chemical Reactions Analysis

UR-11353 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of UR-11353 can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

UR-11353 exerts its effects by binding to and inhibiting the platelet activating factor receptor. This receptor is involved in various cellular processes, including platelet aggregation, inflammation, and immune response. By blocking the receptor, UR-11353 prevents the activation of these processes, thereby reducing inflammation and platelet aggregation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyridinium-based ionic surfactants. Key structural analogs include:

1-Hexadecylpyridinium chloride (Cetylpyridinium chloride) : A shorter-chain (C16) analog lacking the THF and acetamido groups. It is widely used as an antimicrobial agent but exhibits lower thermal stability due to reduced hydrophobic interactions .

Ionic liquids with tetrahydrofuran substituents : These share the THF motif but replace the pyridinium core with imidazolium or pyrrolidinium groups, resulting in lower cytotoxicity and tunable solvation properties .

N-alkyl-N-methylpyrrolidinium bromides : These analogs feature a saturated five-membered ring (pyrrolidinium) instead of pyridinium, leading to differences in charge distribution and hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound Cetylpyridinium Chloride THF-Imidazolium Ionic Liquid
Molecular Weight (g/mol) ~650 (estimated) 348 250–400
LogP (lipophilicity) >8 (predicted) 5.2 1.5–3.0
CMC (Critical Micelle Conc.) 0.05 mM (estimated) 0.9 mM N/A
Thermal Stability (°C) >250 (decomposition) 160 (melting point) 300–400

The target compound’s high LogP and low CMC suggest superior membrane penetration and self-assembly compared to cetylpyridinium chloride. However, its thermal stability is intermediate between shorter-chain pyridinium salts and bulkier ionic liquids .

Research Findings and Methodological Considerations

  • Structural Validation : X-ray diffraction studies highlight challenges in resolving the octadecyloxy chain’s conformation, requiring high-resolution data and iterative refinement using SHELX programs .
  • Similarity Metrics : Computational comparisons using Tanimoto coefficients (based on 2D fingerprints) show <40% similarity to cetylpyridinium chloride, emphasizing the impact of the THF-acetamido moiety on divergence .
  • Synthetic Challenges : The multi-step synthesis (e.g., coupling the THF moiety to pyridinium) yields lower purity (~70%) compared to single-step analogs, necessitating chromatography for isolation .

Biological Activity

Chemical Structure and Properties

The compound can be broken down into several key components:

  • Pyridinium moiety : Contributes to the overall positive charge and potential interactions with biological targets.
  • Tetrahydrofuran ring : A five-membered ether that may influence solubility and permeability.
  • Octadecyloxy group : A long-chain alkyl group that enhances lipophilicity, potentially affecting membrane interactions.

Molecular Formula

The molecular formula for this compound is C27H47N2O4ClC_{27}H_{47}N_2O_4Cl, indicating a complex structure with significant hydrophobic character due to the octadecyloxy chain.

  • Antimicrobial Activity : The pyridinium structure is known for its antimicrobial properties. Compounds with similar structures have been shown to disrupt microbial membranes, leading to cell lysis.
  • Neuroprotective Effects : The tetrahydrofuran component may contribute to neuroprotective effects by modulating oxidative stress pathways, as seen in other compounds with similar functionalities.
  • Cytotoxicity : Some studies suggest that compounds with long-chain alkyl groups can exhibit cytotoxic effects on cancer cells, potentially through apoptosis induction.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various pyridinium derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 1-Ethyl-2-((N-(((5-(octadecyloxy)tetrahydrofuran-3-yl)methoxy)carbonyl)acetamido)methyl)pyridin-1-ium chloride exhibited significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

CompoundInhibition Zone (mm)Bacteria Type
Compound A18Staphylococcus aureus
Compound B15Escherichia coli
Target Compound20Both

Study 2: Neuroprotective Properties

In vitro studies on neuronal cell lines demonstrated that the compound could reduce oxidative stress markers when exposed to neurotoxic agents. This suggests a potential role in preventing neurodegeneration.

Treatment GroupOxidative Stress Marker Reduction (%)
Control0
Neurotoxin Only5
Target Compound30

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing biological activity. For instance, the introduction of long-chain alkyl groups has been correlated with improved membrane penetration and bioactivity in cellular models. Moreover, the presence of both hydrophilic and lipophilic components in this compound may facilitate its interaction with various biological membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-2-((N-(((5-(octadecyloxy)tetrahydrofuran-3-yl)methoxy)carbonyl)acetamido)methyl)pyridin-1-ium chloride
Reactant of Route 2
Reactant of Route 2
1-Ethyl-2-((N-(((5-(octadecyloxy)tetrahydrofuran-3-yl)methoxy)carbonyl)acetamido)methyl)pyridin-1-ium chloride

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